

Funobactam vs. Avibactam: A Comparative Guide on Efficacy Against KPC-Producing Strains

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The emergence and global spread of Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria represent a significant threat to public health. These enzymes confer resistance to carbapenems, often considered the last line of defense against multidrug-resistant Gramnegative infections. In response, novel β -lactamase inhibitors have been developed to restore the activity of β -lactam antibiotics. This guide provides an objective comparison of two such inhibitors, **funobactam** and avibactam, focusing on their efficacy against KPC-producing strains, supported by available experimental data.

Executive Summary

Both **funobactam** and avibactam are diazabicyclooctane (DBO) β -lactamase inhibitors that have demonstrated potent activity against KPC enzymes. Avibactam, in combination with ceftazidime, is a well-established therapeutic option, while **funobactam**, typically paired with imipenem, is a promising novel agent. This guide summarizes their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.

Data Presentation: In Vitro Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) data for imipenem/**funobactam** and ceftazidime/avibactam against KPC-producing Klebsiella



pneumoniae. It is important to note that direct head-to-head comparative studies with large panels of KPC-producing isolates are limited. The data presented here is compiled from separate studies.

Table 1: In Vitro Activity of Imipenem/**Funobactam** against KPC-Producing Klebsiella pneumoniae

Organism	Carbapenemas e	Imipenem MIC (mg/L)	Imipenem/Fun obactam MIC (mg/L)	Reference
K. pneumoniae	KPC-3	16	1	[1]
K. pneumoniae	KPC-2	>64	4	[1]

Note: Funobactam concentration was fixed at 8 mg/L in this study.

Table 2: In Vitro Activity of Ceftazidime/Avibactam against KPC-Producing Klebsiella pneumoniae

Organism	No. of Isolates	Ceftazidime /Avibactam MIC ₅₀ (mg/L)	Ceftazidime /Avibactam MIC ₉₀ (mg/L)	% Susceptible	Reference
KPC- producing K. pneumoniae	782	4	8	97.3%	[2]
KPC- producing K. pneumoniae	72	1	2	100%	[3]

Note: Avibactam concentration was fixed at 4 mg/L. Susceptibility breakpoints may vary.

Experimental Protocols



The following are detailed methodologies for key experiments cited in the evaluation of **funobactam** and avibactam.

Minimum Inhibitory Concentration (MIC) Testing

Protocol: MICs are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a
 turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a
 final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of
 the microtiter plate.
- Drug Preparation: Serial twofold dilutions of the β-lactam antibiotic (e.g., imipenem or ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, a fixed concentration of the β-lactamase inhibitor (e.g., 4 mg/L for avibactam or 8 mg/L for **funobactam**) is added to each well.
- Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assays

Protocol: Time-kill assays are performed to assess the bactericidal activity of the antimicrobial agents over time.

- Inoculum Preparation: A starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL is prepared in CAMHB.
- Drug Concentrations: The antimicrobial agents are added at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC).
- Incubation and Sampling: The cultures are incubated at 35°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).



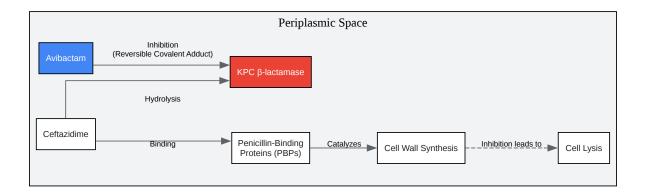
- Bacterial Enumeration: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.
 Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy can also be assessed in combination studies.[4][5][6]

Mechanisms of Action

Both **funobactam** and avibactam are DBO β -lactamase inhibitors. Their mechanism of action involves the formation of a covalent adduct with the serine residue in the active site of the β -lactamase, thereby inactivating the enzyme.

Avibactam Mechanism of Inhibition

Avibactam forms a reversible covalent acyl-enzyme intermediate with the KPC enzyme.[7][8] This prevents the hydrolysis of the partner β -lactam (ceftazidime), allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis. The reversibility of the bond allows avibactam to be released and inhibit other β -lactamase molecules.



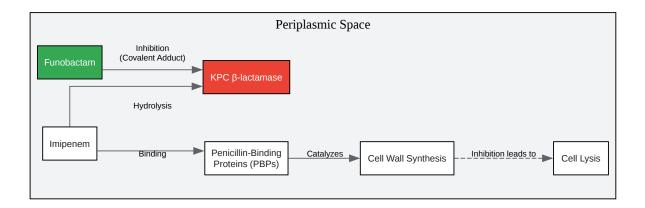
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Mechanism of Ceftazidime-Avibactam Action



Funobactam Mechanism of Inhibition

As a DBO, **funobactam** is presumed to follow a similar mechanism of action to avibactam, forming a covalent adduct with the active site serine of the KPC enzyme to inactivate it.[1][9] This protects its partner β -lactam, imipenem, from hydrolysis, enabling it to inhibit bacterial cell wall synthesis by binding to PBPs.



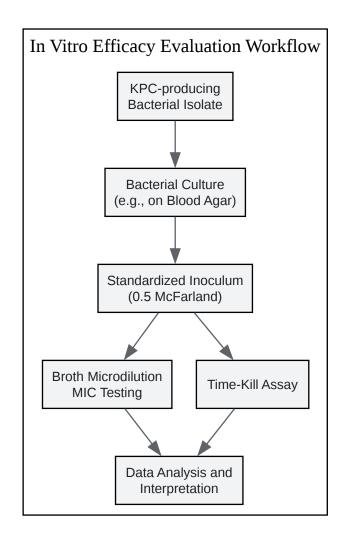
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Mechanism of Imipenem-Funobactam Action

Experimental Workflow

The general workflow for evaluating the in vitro efficacy of these β -lactam/ β -lactamase inhibitor combinations is outlined below.





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In Vitro Efficacy Evaluation Workflow

Conclusion

Both **funobactam** and avibactam are potent inhibitors of KPC β -lactamases, restoring the in vitro activity of their respective β -lactam partners against many KPC-producing strains. Avibactam, in combination with ceftazidime, has a well-documented track record of efficacy. **Funobactam**, paired with imipenem, shows significant promise based on the available data. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their efficacy profiles against a broader range of KPC variants and other serine carbapenemases. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued evaluation and development of these critical therapeutic agents.



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